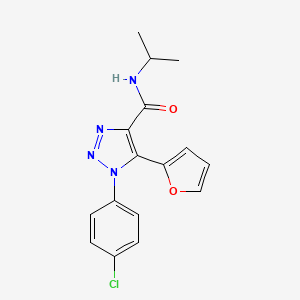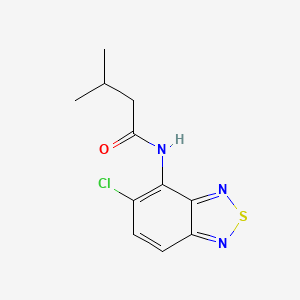![molecular formula C16H19NO5 B4440840 4-({4-[(cyclopentyloxy)carbonyl]phenyl}amino)-4-oxobutanoic acid](/img/structure/B4440840.png)
4-({4-[(cyclopentyloxy)carbonyl]phenyl}amino)-4-oxobutanoic acid
Vue d'ensemble
Description
4-({4-[(cyclopentyloxy)carbonyl]phenyl}amino)-4-oxobutanoic acid, also known as CP-113,818, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of N-acyl amino acid derivatives and has been found to possess a range of interesting properties that make it a valuable tool for studying various biological processes.
Mécanisme D'action
The mechanism of action of 4-({4-[(cyclopentyloxy)carbonyl]phenyl}amino)-4-oxobutanoic acid involves its ability to bind to the active site of various enzymes and modulate their activity. For example, this compound binds to the active site of GCPII and inhibits its activity by preventing the hydrolysis of glutamate. Similarly, this compound binds to the active site of DPP-IV and enhances its activity by promoting the hydrolysis of glucagon-like peptide-1 (GLP-1).
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects. For example, the inhibition of GCPII by this compound has been found to result in an increase in the levels of glutamate in the brain, which has potential applications in the treatment of various neurological disorders. Similarly, the enhancement of DPP-IV activity by this compound has been found to result in an increase in the levels of GLP-1, which has potential applications in the treatment of type 2 diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-({4-[(cyclopentyloxy)carbonyl]phenyl}amino)-4-oxobutanoic acid is its ability to selectively modulate the activity of various enzymes. This selectivity makes it a valuable tool for studying the role of these enzymes in various biological processes. However, one limitation of this compound is its relatively low potency, which may limit its usefulness in certain experiments.
Orientations Futures
There are several potential future directions for the study of 4-({4-[(cyclopentyloxy)carbonyl]phenyl}amino)-4-oxobutanoic acid. One area of interest is the development of more potent analogs of this compound that can be used in experiments where higher levels of enzyme modulation are required. Another area of interest is the study of the effects of this compound on other enzymes and biological processes, which may lead to the identification of new therapeutic targets.
Conclusion
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential applications in scientific research. Its ability to selectively modulate the activity of various enzymes makes it a valuable tool for studying various biological processes. While there are limitations to its use, there are also several potential future directions for the study of this compound that may lead to new therapeutic applications.
Applications De Recherche Scientifique
4-({4-[(cyclopentyloxy)carbonyl]phenyl}amino)-4-oxobutanoic acid has been extensively studied for its potential applications in scientific research. One of the primary areas of interest is its ability to modulate the activity of various enzymes. For example, this compound has been shown to inhibit the activity of the enzyme glutamate carboxypeptidase II (GCPII), which is involved in the metabolism of the neurotransmitter glutamate. This inhibition has been found to have potential therapeutic applications in the treatment of various neurological disorders.
Another area of interest is the ability of this compound to modulate the activity of the enzyme dipeptidyl peptidase IV (DPP-IV), which is involved in the regulation of glucose metabolism. This compound has been found to enhance the activity of DPP-IV, which has potential applications in the treatment of type 2 diabetes.
Propriétés
IUPAC Name |
4-(4-cyclopentyloxycarbonylanilino)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO5/c18-14(9-10-15(19)20)17-12-7-5-11(6-8-12)16(21)22-13-3-1-2-4-13/h5-8,13H,1-4,9-10H2,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNWRFUDDJGPSNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC(=O)C2=CC=C(C=C2)NC(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-{[(2-phenylethyl)amino]carbonyl}phenyl)-2-pyridinecarboxamide](/img/structure/B4440775.png)
![1-[3-(4-methylphenyl)propanoyl]pyrrolidine](/img/structure/B4440783.png)
![6-[(2,6-dimethoxyphenoxy)methyl]-N,N-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B4440791.png)
![N-[3-(acetylamino)phenyl]-3-(4-isopropylphenyl)propanamide](/img/structure/B4440792.png)
![N-(tert-butyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4440796.png)
![N-(4-chlorophenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4440804.png)
![1-[(dimethylamino)sulfonyl]-N-[2-(phenylthio)ethyl]-4-piperidinecarboxamide](/img/structure/B4440812.png)
![methyl 4-oxo-3-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-3,4-dihydro-7-quinazolinecarboxylate](/img/structure/B4440824.png)

![5-(4-methoxyphenyl)-1-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4440834.png)

![1-[(7,7,9-trimethyl-1,4-dioxaspiro[4.5]dec-2-yl)methyl]-1H-1,2,4-triazole](/img/structure/B4440852.png)
![4-[(4-chlorophenyl)acetyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4440860.png)
